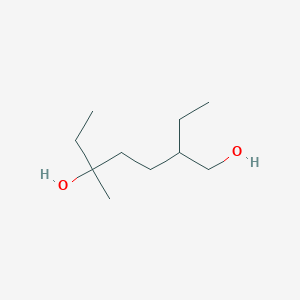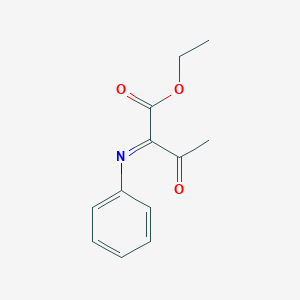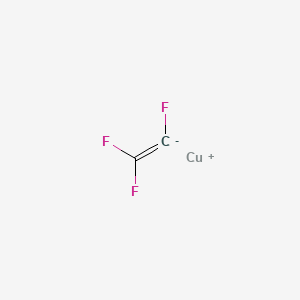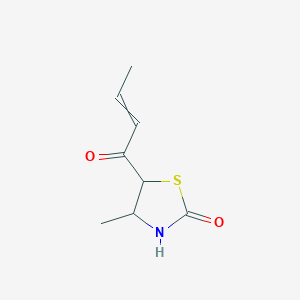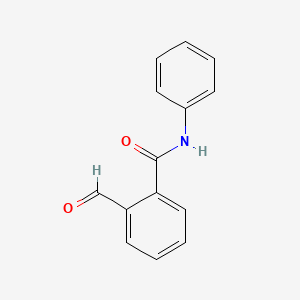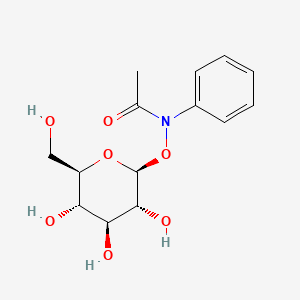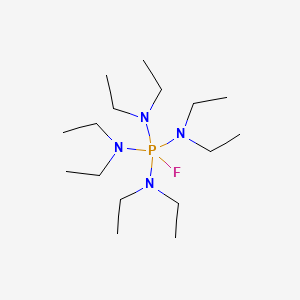![molecular formula C13H18O2S B14337182 1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]- CAS No. 97600-68-5](/img/structure/B14337182.png)
1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-: is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions. This specific compound features a phenylthio group attached to a propyl chain, which is further connected to the dioxolane ring. The presence of the phenylthio group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . For the specific synthesis of 1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-, the following steps can be employed:
Formation of the Dioxolane Ring: The dioxolane ring can be formed by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Introduction of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]- follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]- undergoes various chemical reactions, including:
Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]- has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds during multi-step organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized as a solvent and intermediate in the production of polymers and other fine chemicals.
作用機序
The mechanism of action of 1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]- involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
1,3-Dioxolane, 2-methyl-2-propyl-: Similar structure but lacks the phenylthio group.
2-Phenyl-1,3-dioxolane: Contains a phenyl group directly attached to the dioxolane ring.
1,3-Dioxolane, 2-(phenylmethyl)-: Features a phenylmethyl group instead of a phenylthio group.
Uniqueness
1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]- is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
97600-68-5 |
|---|---|
分子式 |
C13H18O2S |
分子量 |
238.35 g/mol |
IUPAC名 |
2-methyl-2-(3-phenylsulfanylpropyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H18O2S/c1-13(14-9-10-15-13)8-5-11-16-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 |
InChIキー |
SHYZPKUKFADYRJ-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCO1)CCCSC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide](/img/structure/B14337124.png)
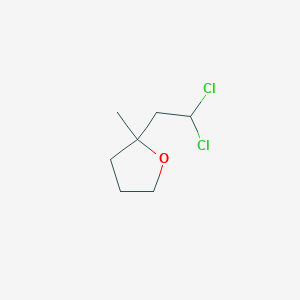
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
![2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide](/img/structure/B14337150.png)
![5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14337154.png)
